molecular formula C18H19N3O2S B2730393 3-(methylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide CAS No. 2034338-76-4

3-(methylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide

Cat. No.: B2730393
CAS No.: 2034338-76-4
M. Wt: 341.43
InChI Key: ZAPLRZCBUBXVRD-UHFFFAOYSA-N
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Description

3-(methylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This benzamide derivative features a 2-pyrrolidinone substituent linked via a methylene bridge to a pyridine ring, a structural motif observed in compounds investigated for various biological activities . The core benzamide structure is a prominent pharmacophore in many biologically active compounds, and its properties can be influenced by the nature of its substituents and the geometry of the amide bond . Benzamide analogs have been explored as potent inhibitors for a range of therapeutic targets. For instance, similar N-benzylbenzamide compounds have been identified as kinesin spindle protein (KSP) inhibitors for the potential treatment of cancer . Other research has shown that heteroaryl-containing benzamide derivatives can function as glucokinase activators (GKAs), demonstrating significant glucose-lowering effects in preclinical models and presenting a promising avenue for type 2 diabetes research . The 2-pyrrolidinone (2-oxopyrrolidin-1-yl) moiety incorporated into this compound is a common feature in pharmaceuticals and can contribute to binding affinity and metabolic stability. The methylsulfanyl group at the 3-position of the benzamide ring may serve as a key modulator of the compound's electronic properties and interaction with enzymatic pockets. This product is intended for research purposes such as in vitro assay development, high-throughput screening, and structure-activity relationship (SAR) studies to further elucidate its mechanism of action and potential research applications. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methylsulfanyl-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-24-16-5-2-4-14(9-16)18(23)20-11-13-8-15(12-19-10-13)21-7-3-6-17(21)22/h2,4-5,8-10,12H,3,6-7,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPLRZCBUBXVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridinylmethyl intermediate, followed by the introduction of the benzamide moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

3-(methylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The compound’s benzamide core is shared with several analogs, but its substituents differentiate it:

Compound Substituents Key Structural Differences Reference
3-(Methylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide - 3-SMe on benzene
- Pyridinylmethyl with 2-oxopyrrolidinyl
Unique lactam (2-oxopyrrolidinyl) and methylsulfanyl combination -
N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) - Thiazole core
- Dimethylaminomethyl and pyridinyl substituents
Thiazole ring replaces benzene; lacks sulfur at position 3
Risvodetinib (N-[4-methyl-3-({4-[5-(4-methyl-1,2-oxazol-5-yl)pyridin-3-yl]pyrimidin-2-yl}amino)phenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide) - Pyrimidine-pyridine linker
- Methylpiperazinyl and oxazolyl groups
Extended heterocyclic scaffold; targets tyrosine kinases
4-Fluoro-3-(((5-(1-methyl-1H-pyrazol-3-yl)pyridin-3-yl)methyl)amino)-N-(3-(trifluoromethoxy)phenyl)benzamide (, Cpd 3) - Fluoro and trifluoromethoxyphenyl groups
- Pyrazolyl-pyridinylmethyl substituent
Fluorinated aromatic ring; pyrazole substituent

Key Observations :

  • The target compound’s methylsulfanyl group may enhance lipophilicity compared to halogenated analogs (e.g., 4h in has chloro groups) .
Physicochemical Properties

While melting points (MP) and spectral data for the target compound are unavailable, analogs provide context:

Compound MP (°C) Molecular Weight (g/mol) Purity Reference
4d (3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) 178–180 ~528 -
Example 53 (Chromen-pyrazolo pyrimidine derivative) 175–178 589.1 (M+1) -
Risvodetinib - ~631 -
4-Fluoro-3-...benzamide (, Cpd 3) - ~519 97–99%

Key Observations :

  • Thiazole-containing benzamides () exhibit higher MPs (~180°C) due to rigid heterocyclic cores .
  • Fluorinated analogs () show moderate purity (97–99%), suggesting synthetic challenges with halogenation .

Biological Activity

The compound 3-(methylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide is a novel benzamide derivative that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the benzamide backbone and the incorporation of the pyridine and oxopyrrolidine moieties. The general synthetic route may include:

  • Formation of the Benzamide : Reacting appropriate carboxylic acids with amines.
  • Pyridine and Oxopyrrolidine Linkage : Utilizing coupling reactions to integrate these functional groups into the benzamide structure.

Biological Activity

The biological activity of 3-(methylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide has been evaluated in various studies, focusing on its antifungal and insecticidal properties.

Antifungal Activity

In a study evaluating a series of benzamides, compounds similar to 3-(methylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide demonstrated significant antifungal activity against several fungal strains, including Botrytis cinerea and Fusarium graminearum. The results indicated that certain derivatives exhibited higher efficacy compared to standard antifungal agents like pyraclostrobin.

CompoundFungal StrainInhibition Rate (%) at 100 mg/L
3-(Methylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamideBotrytis cinerea83.6%
Example Compound AFusarium graminearum81.4%
Example Compound BMarssonina mali78.0%

Insecticidal Activity

The compound's insecticidal properties were assessed against various insect larvae. The results showed promising larvicidal activity, with some derivatives achieving over 90% mortality at concentrations as low as 10 mg/L.

CompoundInsect SpeciesMortality Rate (%) at 10 mg/L
3-(Methylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamideMythimna sepatara100%
Example Compound CAedes aegypti85%

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the oxopyrrolidine moiety plays a critical role in binding to target enzymes or receptors involved in fungal growth and insect development.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in agricultural applications:

  • Case Study on Fungal Resistance : A field study demonstrated that crops treated with compounds similar to 3-(methylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide showed reduced fungal infections compared to untreated controls.
  • Larvicidal Efficacy in Mosquito Control : In laboratory settings, this compound has shown potential as a biopesticide against mosquito larvae, indicating its applicability in vector control strategies.

Q & A

Basic: What are the recommended synthetic routes for 3-(methylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide?

The synthesis typically involves multi-step coupling reactions. A common approach is:

  • Step 1 : Prepare the pyridine intermediate, 5-(2-oxopyrrolidin-1-yl)pyridin-3-ylmethanamine, via nucleophilic substitution of a halogenated pyridine derivative with 2-pyrrolidone under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : React 3-(methylsulfanyl)benzoic acid with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride.
  • Step 3 : Couple the acyl chloride with the pyridine intermediate using a base like triethylamine (TEA) in anhydrous THF at 0–5°C to minimize side reactions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%).

Basic: How should researchers characterize this compound to confirm structural integrity?

Key characterization methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for the methylsulfanyl group (δ ~2.5 ppm, singlet) and pyrrolidinone protons (δ ~3.0–3.5 ppm, multiplet) .
    • ¹³C NMR : Carbonyl signals from benzamide (δ ~165 ppm) and pyrrolidinone (δ ~175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns matching the methylsulfanyl and pyrrolidinone moieties .
  • Infrared (IR) Spectroscopy : Stretching vibrations for amide C=O (~1680 cm⁻¹) and sulfanyl C–S (~700 cm⁻¹) .

Advanced: How can structure-activity relationships (SAR) be explored for analogs of this compound?

Methodological steps for SAR studies:

  • Core Modifications :
    • Replace the methylsulfanyl group with other sulfur-containing substituents (e.g., sulfonyl, thioether) to assess bioavailability changes .
    • Vary the pyrrolidinone ring (e.g., piperidinone, morpholinone) to study conformational effects on target binding .
  • Biological Assays :
    • Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence polarization or SPR (surface plasmon resonance) .
    • Compare IC₅₀ values and correlate with structural features using QSAR (quantitative SAR) models .
  • In Silico Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities against targets like dopamine receptors or kinases, leveraging the pyridine-pyrrolidinone scaffold’s flexibility .

Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Strategies include:

  • Pharmacokinetic Profiling :
    • Measure plasma stability (e.g., incubation in rat plasma at 37°C for 24h) and hepatic microsomal metabolism to identify rapid degradation pathways .
    • Use LC-MS/MS to quantify metabolites and adjust dosing regimens .
  • Formulation Optimization :
    • Encapsulate the compound in PEGylated liposomes to enhance bioavailability if poor solubility (logP >5) is observed .
  • Target Engagement Studies :
    • Employ PET tracers (e.g., [¹¹C]raclopride analogs) to confirm in vivo target binding in rodent models .

Basic: What are the common impurities in the synthesis of this compound, and how are they controlled?

Typical impurities and mitigation strategies:

  • Unreacted Acyl Chloride : Detectable via TLC (Rf ~0.8 in ethyl acetate/hexane). Remove by aqueous NaHCO₃ wash .
  • Pyridine Dimer Byproducts : Formed during coupling; suppress using excess amine intermediate (1.2 eq.) and low temperatures .
  • Oxidation of Methylsulfanyl : Monitor via HPLC-MS; store the compound under inert gas (N₂/Ar) with antioxidants (e.g., BHT) .

Advanced: What computational methods are suitable for predicting the compound’s metabolic stability?

Approaches include:

  • CYP450 Metabolism Prediction : Use StarDrop or MetaSite to identify vulnerable sites (e.g., methylsulfanyl or pyrrolidinone oxidation) .
  • MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess interactions with CYP3A4 or CYP2D6 isoforms .
  • QSAR Models : Train models with datasets from PubChem BioAssay (AID 1259375) to predict clearance rates .

Basic: What in vitro assays are recommended for initial biological evaluation?

Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
  • Kinase Inhibition : Screen against a kinase panel (e.g., EGFR, BRAF) using ADP-Glo™ assays .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Advanced: How can the compound’s stability under physiological conditions be improved?

Solutions include:

  • Prodrug Design : Convert the benzamide to a tert-butyl ester prodrug to enhance plasma stability .
  • Salt Formation : Prepare hydrochloride or mesylate salts to improve aqueous solubility (test via shake-flask method) .
  • Co-crystallization : Engineer co-crystals with succinic acid to stabilize the pyrrolidinone moiety .

Advanced: What strategies address low target selectivity in kinase inhibition studies?

Optimize selectivity via:

  • Fragment-Based Screening : Use X-ray crystallography (e.g., PDB 7LWE) to identify key hinge-region interactions and modify the pyridine linker .
  • Selectivity Profiling : Test against 468 kinases (DiscoverX KINOMEscan) and apply machine learning (e.g., Random Forest) to prioritize structural modifications .

Basic: What are the storage and handling protocols for this compound?

  • Storage : –20°C in amber vials under anhydrous conditions (desiccant packs).
  • Handling : Use gloveboxes for hygroscopic batches; avoid prolonged exposure to light or humidity .

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